N-{5-chloro-2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-CHLORO-2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE is a complex organic compound that features a benzofuran core, a phthalimide moiety, and a butanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-CHLORO-2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenol and aldehyde derivatives under acidic or basic conditions.
Introduction of the Chlorine and Fluorobenzoyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions using chlorinating and fluorobenzoylating agents.
Attachment of the Phthalimide Moiety: This step involves the reaction of the benzofuran derivative with phthalic anhydride under dehydrating conditions.
Formation of the Butanamide Linkage: The final step involves the amidation reaction between the phthalimide derivative and a suitable butanoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[5-CHLORO-2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorine sites, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-[5-CHLORO-2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antiviral, and anticancer properties.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[5-CHLORO-2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulating Signal Transduction Pathways: Affecting the signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-CHLORO-2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]acetamide
- **N-[5-CHLORO-2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]propionamide
Uniqueness
N-[5-CHLORO-2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE is unique due to its combination of a benzofuran core, a phthalimide moiety, and a butanamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H18ClFN2O5 |
---|---|
Molecular Weight |
504.9 g/mol |
IUPAC Name |
N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-(1,3-dioxoisoindol-2-yl)butanamide |
InChI |
InChI=1S/C27H18ClFN2O5/c28-16-9-12-21-20(14-16)23(25(36-21)24(33)15-7-10-17(29)11-8-15)30-22(32)6-3-13-31-26(34)18-4-1-2-5-19(18)27(31)35/h1-2,4-5,7-12,14H,3,6,13H2,(H,30,32) |
InChI Key |
CWPJUNXJYBCQQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=C(OC4=C3C=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.